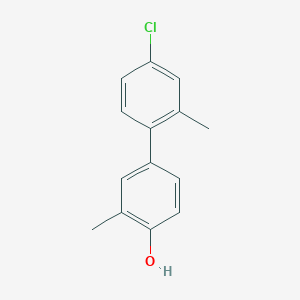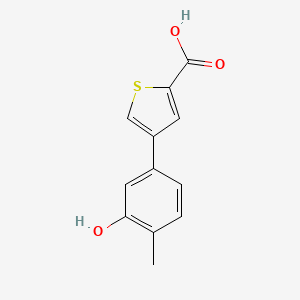
3-Methyl-5-(naphthalen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(naphthalen-2-yl)phenol, 95% (3M5NP) is an organic compound belonging to the phenol family. It is composed of a phenol group attached to a naphthalene ring, with a methyl group at the 3-position. 3M5NP is a white crystalline solid with a melting point of 80-83°C and a boiling point of 250-255°C. It is soluble in organic solvents and has a strong odor. It is a widely used reagent in organic synthesis and in the production of pharmaceuticals, dyes, and other chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(naphthalen-2-yl)phenol, 95% is not fully understood. It is believed that the phenol group of 3-Methyl-5-(naphthalen-2-yl)phenol, 95% is responsible for its reactivity and ability to form complexes with other compounds. The phenol group is capable of forming hydrogen bonds with other molecules, allowing it to act as a catalyst in the formation of various compounds. The naphthalene ring of 3-Methyl-5-(naphthalen-2-yl)phenol, 95% is also believed to be involved in its reactivity, as it can form pi-pi interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-5-(naphthalen-2-yl)phenol, 95% are not well understood. It is believed to have low toxicity, as it is rapidly metabolized in the body and does not accumulate in tissues. However, it has been shown to cause skin irritation in some individuals. In addition, it has been found to have mutagenic and teratogenic effects in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-5-(naphthalen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound that is soluble in organic solvents and is relatively non-toxic. It is also relatively inexpensive and easy to obtain. However, 3-Methyl-5-(naphthalen-2-yl)phenol, 95% has some limitations for use in laboratory experiments. It has a strong odor, which may be irritating to some individuals. In addition, it has been found to be mutagenic and teratogenic in animals, which may limit its use in experiments involving living organisms.
Direcciones Futuras
There are several potential future directions for research involving 3-Methyl-5-(naphthalen-2-yl)phenol, 95%. These include further study of its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted on its ability to form complexes with other compounds and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Finally, further research could be conducted on its potential uses in the production of dyes and pigments.
Métodos De Síntesis
3-Methyl-5-(naphthalen-2-yl)phenol, 95% can be synthesized through the reaction of naphthalene-2-carboxylic acid and phenol in the presence of a base catalyst. In this reaction, the carboxylic acid group of the naphthalene-2-carboxylic acid is converted into a phenol group, while the phenol is converted into a carboxylic acid group. The reaction is carried out at a temperature of 120-130°C and a pressure of 1-2 atm. The reaction yields 3-Methyl-5-(naphthalen-2-yl)phenol, 95% in a yield of 95%.
Aplicaciones Científicas De Investigación
3-Methyl-5-(naphthalen-2-yl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used in the synthesis of heterocyclic compounds, such as 1,3-dihydro-2H-pyridin-2-one, which is a potential anti-tumor agent. 3-Methyl-5-(naphthalen-2-yl)phenol, 95% has also been used as an intermediate in the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug ibuprofen and the anti-diabetic drug glimepiride. In addition, 3-Methyl-5-(naphthalen-2-yl)phenol, 95% has been used as a reagent in the synthesis of other organic compounds, such as 1-naphthol, which is used in the production of dyes and pigments.
Propiedades
IUPAC Name |
3-methyl-5-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-12-8-16(11-17(18)9-12)15-7-6-13-4-2-3-5-14(13)10-15/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEIEVXWKQJEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683870 |
Source


|
| Record name | 3-Methyl-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-66-6 |
Source


|
| Record name | 3-Methyl-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














